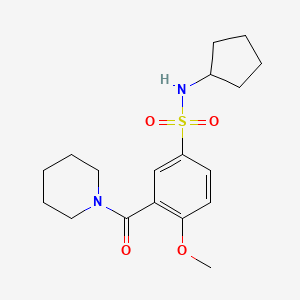
4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promising antimicrobial activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as optical materials and sensors.
Métodos De Preparación
The synthesis of 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Chlorination: The nitrated benzothiazole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amidation: Finally, the chlorinated benzothiazole is reacted with an appropriate amine to form the benzamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.
6-methyl-2-benzothiazolamine: Exhibits similar biological activities but with different potency and selectivity.
4-chloro-2-nitrobenzothiazole: Shares structural similarities but differs in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-2-5-11-13(6-8)23-15(17-11)18-14(20)10-4-3-9(16)7-12(10)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRVLEQIKCYHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)
![3-cyclopropyl-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5522033.png)
![(1S,5R)-3-(2-methyl-1,3-benzothiazole-5-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)
![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)
![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)
![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)
![Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)

